molecular formula C7H4ClF3N2O2 B14857952 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B14857952
M. Wt: 240.57 g/mol
InChI Key: KTILWXRZICBXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction of the nitro group yields amino-substituted pyridines .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C7H4ClF3N2O2

Molecular Weight

240.57 g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(13(14)15)2-6(12-4)7(9,10)11/h1-2H,3H2

InChI Key

KTILWXRZICBXOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.